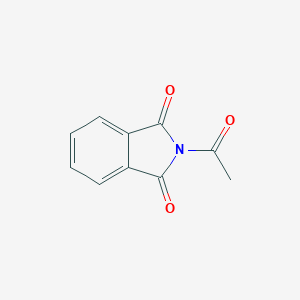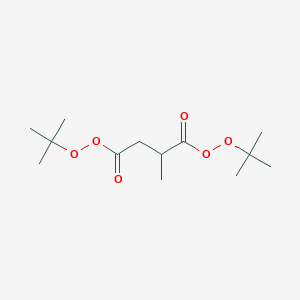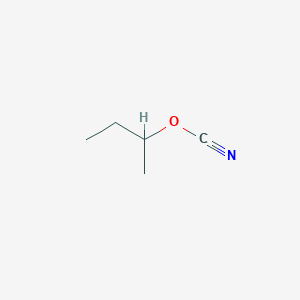
1,3-Benzenedicarboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboperoxoic acid, also known as peroxybenzoic acid (PBA), is a powerful oxidizing agent that is widely used in organic chemistry. It is a white crystalline solid that is soluble in most organic solvents and is highly reactive towards a wide range of organic compounds. PBA is commonly used in the laboratory for the synthesis of various organic compounds and has numerous applications in scientific research.
Mechanism Of Action
The mechanism of action of PBA involves the transfer of an oxygen atom to the substrate molecule, resulting in the formation of an oxygen-centered radical intermediate. This intermediate is highly reactive and can undergo further reactions with other molecules, leading to the formation of various organic products.
Biochemical And Physiological Effects
PBA has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory settings and is not intended for human or animal consumption.
Advantages And Limitations For Lab Experiments
One of the major advantages of PBA is its high reactivity towards a wide range of organic compounds. This makes it a valuable tool for the synthesis of various organic compounds and for the oxidation of alcohols and sulfides. However, PBA is also highly reactive towards many common laboratory reagents and can be dangerous if not handled properly. It is important to use caution when working with PBA and to follow all recommended safety procedures.
Future Directions
There are numerous future directions for research involving PBA. One potential area of research is the development of new synthetic methods using PBA as a key reagent. Another area of interest is the use of PBA in the synthesis of new organic compounds with potential applications in pharmaceuticals, materials science, and other fields. Further research is also needed to explore the mechanism of action of PBA and to develop new applications for this versatile oxidizing agent.
Conclusion
In conclusion, 1,3-Benzenedicarboperoxoic acid, or PBA, is a powerful oxidizing agent with numerous applications in scientific research. It is commonly used in the laboratory for the synthesis of various organic compounds and has a wide range of potential applications in the future. While PBA is highly reactive and must be handled with caution, it is a valuable tool for organic chemists and has the potential to contribute to numerous scientific discoveries in the years to come.
Synthesis Methods
PBA can be synthesized by the reaction of hydrogen peroxide and benzoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via a complex mechanism that involves the formation of a benzoic acid peroxide intermediate, which then decomposes to form PBA. The synthesis of PBA is typically carried out under carefully controlled conditions to ensure high yields and purity.
Scientific Research Applications
PBA has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as an oxidizing agent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of sulfides to sulfoxides or sulfones. PBA is also used in the synthesis of various organic compounds such as epoxides, lactones, and peroxides.
properties
CAS RN |
1786-87-4 |
|---|---|
Product Name |
1,3-Benzenedicarboperoxoic acid |
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
benzene-1,3-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-2-1-3-6(4-5)8(10)14-12/h1-4,11-12H |
InChI Key |
KXEMXOYVVPLGSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
Other CAS RN |
1786-87-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



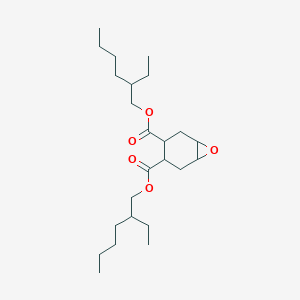
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)

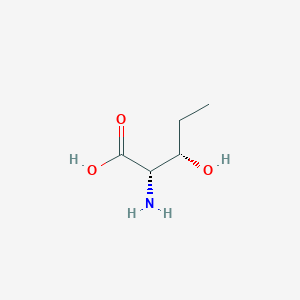

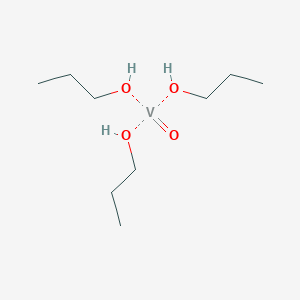

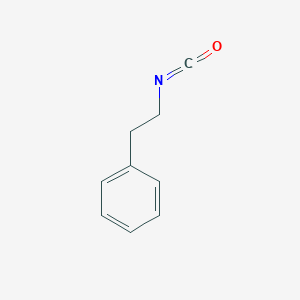
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
